molecular formula C13H12ClN3O2 B1592012 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide CAS No. 280773-17-3

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

Cat. No. B1592012
M. Wt: 277.7 g/mol
InChI Key: GCCIHZVIPXGAPR-UHFFFAOYSA-N
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Description

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, also known as 5-chloro-2-methoxy-N-(2-pyridinyl)benzamide, is an organic compound with a molecular weight of 261.6 g/mol. It is a derivative of the benzamide family, and is a white, crystalline solid at room temperature. This compound has been studied extensively for its potential applications in scientific research and lab experiments.

Scientific Research Applications

  • Proteomics Research

    • Application Summary : This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.
  • Synthesis of Anticoagulant

    • Application Summary : There is a method for producing an anticoagulant that involves the use of a compound similar to "2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide" . Anticoagulants are medications that help prevent blood clots.
    • Method of Application : The specific synthesis procedure would be detailed in the patent application . It would involve various steps of chemical reactions, purification, and characterization.
  • Biochemical Research

    • Application Summary : This compound is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms.
  • Synthesis of Other Compounds

    • Application Summary : There is a method for producing other compounds that involves the use of a compound similar to "2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide".
    • Method of Application : The specific synthesis procedure would be detailed in the patent application. It would involve various steps of chemical reactions, purification, and characterization.
  • Chemical Synthesis

    • Application Summary : This compound could be used in the synthesis of other complex molecules.
  • Biochemical Assay Reagent

    • Application Summary : This compound could potentially be used as a reagent in biochemical assays.

properties

IUPAC Name

2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-19-9-3-4-11(15)10(6-9)13(18)17-12-5-2-8(14)7-16-12/h2-7H,15H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCIHZVIPXGAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619855
Record name 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

CAS RN

280773-17-3
Record name 2-Amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide
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Record name 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.830
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Record name 2-amino-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-N-(5-CHLORO-2-PYRIDINYL)-5-METHOXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM4L396SZA
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 780 L Hastelloy reactor, compound C (33 kg, 1.0 eq.), 5% platinum carbon (sulfided, 0.33 kg, 0.010 parts) and dichloromethane (578 kg, 17.5 parts) were charged. Agitation was started and reactor contents were adjusted to 22° C. (19-25° C.). The reactor was pressurized with ca. 30 psi hydrogen and the reaction mixture gently heated to 28° C. (25-31° C.). Hydrogenation of the reactor contents was performed under ca. 30 psi at 28° C. (25 to 31° C.; maximum 31° C.) until the reaction was complete by HPLC. After 16.5 hrs, the reaction was deemed complete after confirming the disappearance of starting material (0.472 A %). The contents of the reactor were circulated through a conditioned celite pad (0.2-0.5 kg celite conditioned with 20-55 kg dichloromethane) prepared in a 8″ sparkler filter to remove the platinum catalyst. The reactor and celite bed were rinsed forward with two portions of dichloromethane (83 kg, 2.5 parts each). The filtrate was transferred to and concentrated in a 570 L GLMS reactor under a atmospheric pressure to ca. 132 L (4 parts volume). Ethanol (69 kg, 2.1 parts) was charged and concentration continued under atmospheric pressure to ca. 99 L (3 parts volume). In-process NMR indicated that the dichloromethane content was 39%. Ethanol (69 kg, 2.1 parts) was charged again and concentration continued again to ca. 99 L (3 parts volume). In-process NMR indicated that the dichloromethane content was 5%. The reaction mixture was then adjusted to 3° C. (0 to 6° C.), agitated for ca. 1 hr, and the resulting slurry filtered onto a jacketed pressure nutsche fitted with a filter cloth. The reactor, pump, and lines were rinsed forward with cold [3° C. (0-6° C.)]ethanol (26 kg, 0.8 parts). The wet filter cake (36.6 kg) was dried under vacuum at 40-50° C. with a maximum temperature of water bath (to heat dryer jacket) of 50° C. LOD analysis after 12.5 hrs indicated solvent content was at 0.1%. The dry product (D) was discharged (26.4 kg) in 89.5% yield. HPLC showed 98.4 A % purity, with dechlorinated impurity at 0.083%.
Quantity
33 kg
Type
reactant
Reaction Step One
Quantity
0.33 kg
Type
catalyst
Reaction Step One
Quantity
578 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.5 (± 17.5) kg
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ST Rajan, S Eswaraiah, GV Reddy, S Adilakshmi - 2021 - tdcommons.org
The present invention provides a process for the preparation of N-(5-chloropyridin-2-yl)-2 [4-(N, N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide and pharmaceutically …
Number of citations: 0 www.tdcommons.org
DN Tarasov, DG Tovbin, DV Malakhov… - Current drug …, 2018 - ingentaconnect.com
Background: Factor Xa (FXa) is known to play a central role in blood coagulation cascade and considered to be one of the most attractive targets for oral anticoagulants of new …
Number of citations: 11 www.ingentaconnect.com
V Pandya, M Jain, G Chakrabarti, H Soni… - European journal of …, 2012 - Elsevier
A novel series of potent and efficacious factor Xa inhibitors which possesses sulfoximine moiety as novel S4 binding element in anthranilamide chemotype has been identified. Lead …
Number of citations: 37 www.sciencedirect.com
SR Surukonti, SBM Surya, NK Katari… - Journal of Pharmaceutical …, 2023 - Elsevier
Betrixaban Maleate, a novel oral, once-daily factor Xa inhibitor drug substance, was subjected to stress testing under a wide range of degradation conditions, including acidic hydrolysis, …
Number of citations: 3 www.sciencedirect.com
AA El-Masry, AM Zeid, DR El-Wasseef… - Analytical Chemistry …, 2020 - Taylor & Francis
A highly rapid, specific, and simple quantitative proton nuclear magnetic resonance ( 1 H-qNMR) method was established for quantification of a novel anti-coagulant drug; betrixaban …
Number of citations: 3 www.tandfonline.com
J **ng, L Yang, J Zhou, H Zhang - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
Factor Xa (fXa) is a crucial player in various thromboembolic disorders. Inhibition of fXa can provide safe and effective antithrombotic effects. In this study, a series of anthranilamide …
Number of citations: 9 www.sciencedirect.com
N Patadiya, R Dumpala - Eur J Pharm Med Res, 2021 - researchgate.net
Venous thromboembolism is commonly defined as a situation in which blood clot forms in blood vessels. It has two types Deep vein thrombosis (clot became in leg, groin or arm) and …
Number of citations: 5 www.researchgate.net

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